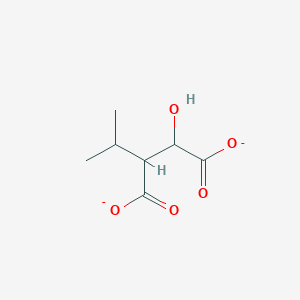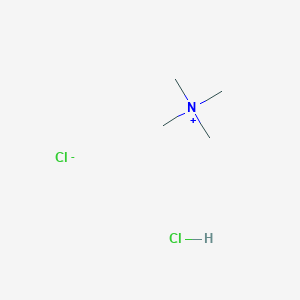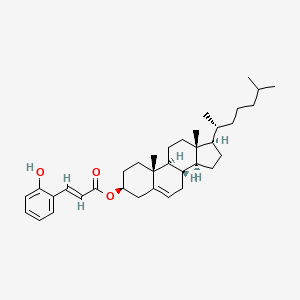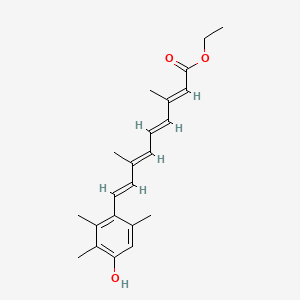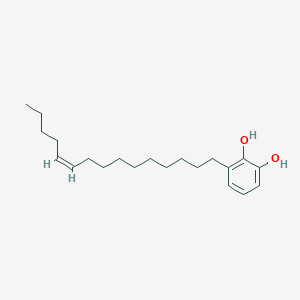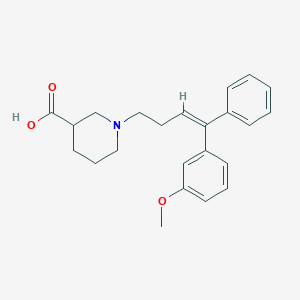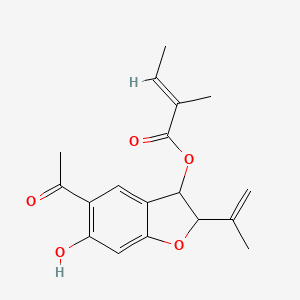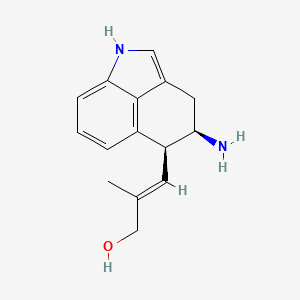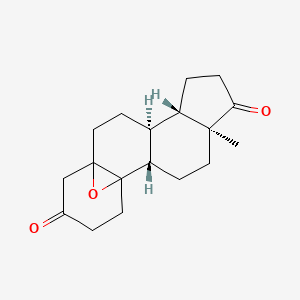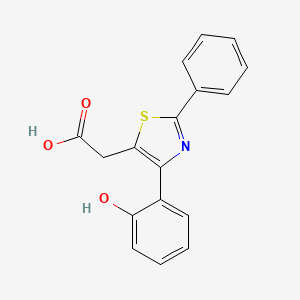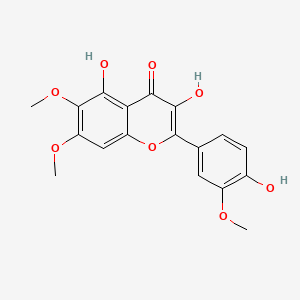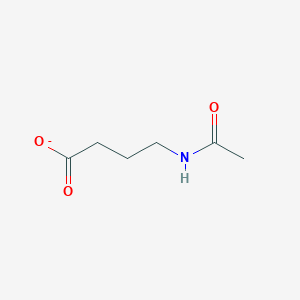
4-Acetamidobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamidobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-acetamidobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 4-acetamidobutanoic acid.
Scientific Research Applications
Inhibition of Fatty Acid Oxidation
4-Acetamidobutanoate, through its structural analogs like 4-pentenoate, has been found to inhibit fatty acid oxidation in rat heart mitochondria. This inhibition impacts enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, suggesting potential applications in studying metabolic processes in cardiac tissues (Fong & Schulz, 1978).
Synthesis of Chiral Compounds
The compound has been used in the synthesis of chiral molecules like (±)-3-methyl-1,1-diphenyl-2-butyl β-acetamidobutanoate. This synthesis involves asymmetric hydrogenation, indicating its utility in producing optically active compounds, which are crucial in pharmaceutical research (Chiaroni et al., 1995).
Biocatalysis Research
Ethyl(R)-2-hydroxy-4-phenylbutanoate, a derivative of 4-acetamidobutanoate, is a significant intermediate in synthesizing angiotensin-converting enzyme inhibitors. Research on its synthesis via biocatalytic methods provides insights into more sustainable and efficient pharmaceutical production processes (Zhao Jin-mei, 2008).
Transfer of Functionalized Carbon Fragments
4-Acetamidobutanoate derivatives are also used in transferring functionalized carbon fragments, which is a critical step in synthesizing various organic compounds, including those with pharmaceutical applications (Hiemstra, Bieräugel & Pandit, 1982).
Medicinal Chemistry
Aryl acetamide derived Zn(II) complexes, where 4-acetamidobutanoate can be a component, show promise in medicinal chemistry as enzyme inhibitors and potential anticancer and antileishmanial agents. This research highlights the importance of 4-acetamidobutanoate derivatives in developing new therapeutic agents (Sultana et al., 2016).
Biosynthesis of Chiral Molecules
The compound plays a role in the biosynthesis of chiral molecules like ethyl (R)-4-chloro-3-hydroxybutanoate. This research demonstrates its relevance in biotechnological applications and the production of high-value chemical compounds (Yucai He et al., 2015).
Metabolomics and Hepatorenal Dysfunction
In metabolomic studies, particularly in the context of hepatorenal dysfunction in cirrhosis, 4-acetamidobutanoate has been identified as a significant metabolite. Such studies help understand the metabolic alterations in various diseases and could lead to new biomarkers or therapeutic targets (Mindikoglu et al., 2017).
properties
Product Name |
4-Acetamidobutanoate |
|---|---|
Molecular Formula |
C6H10NO3- |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
4-acetamidobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/p-1 |
InChI Key |
UZTFMUBKZQVKLK-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCCC(=O)[O-] |
Canonical SMILES |
CC(=O)NCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




